molecular formula C28H42O5 B1245487 candelalide C

candelalide C

Cat. No.: B1245487
M. Wt: 458.6 g/mol
InChI Key: JFVQSDWMRIDOHK-RFHSWFGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Candelalide C is a novel diterpenoid pyrone natural product isolated from the fungal strain Sesquicillium candelabrum . It functions as a potent and selective blocker of the voltage-gated potassium channel Kv1.3, with demonstrated activity (IC50 = 2.5 μM) . The Kv1.3 channel is critically involved in setting the resting membrane potential and calcium signaling in human T cells . By blocking this channel, this compound induces membrane depolarization, which prevents the calcium influx necessary for full T-cell activation and proliferation . This specific mechanism makes it a highly valuable investigative tool for researching T cell-mediated autoimmune diseases, such as multiple sclerosis, rheumatoid arthritis, and insulin-dependent diabetes . The compound possesses a complex molecular architecture, characterized by a tricyclic dodecahydro-1H-benzo[f]chromene skeleton connected to a fully substituted γ-pyrone ring via a methylene linkage . Its absolute configuration has been confirmed through enantioselective total synthesis . Researchers can utilize this compound for studying potassium channel pharmacology, immunomodulation, and for probing structure-activity relationships in the development of novel immunosuppressive agents .

Properties

Molecular Formula

C28H42O5

Molecular Weight

458.6 g/mol

IUPAC Name

3-[[(3R,4aR,6aR,7R,10aR,10bS)-3-(2-hydroxypropan-2-yl)-6a,10b-dimethyl-8-methylidene-1,2,3,4a,5,6,7,9,10,10a-decahydrobenzo[f]chromen-7-yl]methyl]-2-methoxy-5,6-dimethylpyran-4-one

InChI

InChI=1S/C28H42O5/c1-16-9-10-21-27(6,13-12-23-28(21,7)14-11-22(33-23)26(4,5)30)20(16)15-19-24(29)17(2)18(3)32-25(19)31-8/h20-23,30H,1,9-15H2,2-8H3/t20-,21-,22-,23-,27-,28+/m1/s1

InChI Key

JFVQSDWMRIDOHK-RFHSWFGCSA-N

Isomeric SMILES

CC1=C(OC(=C(C1=O)C[C@@H]2C(=C)CC[C@@H]3[C@@]2(CC[C@@H]4[C@]3(CC[C@@H](O4)C(C)(C)O)C)C)OC)C

Canonical SMILES

CC1=C(OC(=C(C1=O)CC2C(=C)CCC3C2(CCC4C3(CCC(O4)C(C)(C)O)C)C)OC)C

Synonyms

candelalide C

Origin of Product

United States

Scientific Research Applications

Immunosuppressive Properties

Candelalide C has been investigated for its immunosuppressive properties, particularly as a blocker of the voltage-gated potassium channel Kv1.3. This channel plays a significant role in T-cell activation and proliferation, making it a target for therapies aimed at autoimmune diseases. Research indicates that this compound and its analogs exhibit selective inhibition of Kv1.3, which could lead to novel treatments for conditions like multiple sclerosis and rheumatoid arthritis .

Table 1: Summary of Immunosuppressive Activity of this compound

CompoundActivity TypeTargetReference
This compoundKv1.3 BlockerImmunosuppressant
Candelalide AKv1.3 BlockerImmunosuppressant
Candelalide BKv1.3 BlockerImmunosuppressant

Anticancer Activity

This compound has also shown promise in anticancer research. Studies have indicated that it possesses anti-colon cancer activity, making it a candidate for the development of new cancer therapies. The compound's mechanism involves the induction of apoptosis in cancer cells, which is critical for inhibiting tumor growth .

Table 2: Anticancer Properties of this compound

CompoundCancer TypeMechanism of ActionReference
This compoundColon CancerInduction of apoptosis
NF00659B1Colon CancerStereoselective synthesis

Skin Care Formulations

The cosmetic industry has begun to explore this compound for its potential benefits in skin care formulations. Its properties may enhance the stability and efficacy of topical products, especially those designed for anti-aging and skin rejuvenation. The incorporation of this compound into emulsions can improve the aesthetic appeal and therapeutic effects of these formulations .

Table 3: Potential Cosmetic Applications of this compound

Application TypeBenefitsFormulation Example
Anti-aging CreamEnhances skin elasticityEmulsion with candelalide
Moisturizing LotionImproves hydrationOil-in-water emulsion

Synthesis and Structure-Activity Relationship Studies

Recent research focused on the enantioselective total synthesis of candelalides A, B, and C has provided insights into their structure-activity relationships. The methodologies developed not only facilitate the production of these compounds but also allow for modifications that enhance their biological activities .

Case Study: Synthesis Methodology

  • Objective : To synthesize candelalides A, B, and C.
  • Method : Utilized a convergent synthetic strategy involving key steps such as [2,3]-Wittig rearrangement and internal nucleophilic ring closure.
  • Outcome : Established the absolute configuration and confirmed biological activity against Kv1.3 channels.

Chemical Reactions Analysis

Key Synthetic Strategies for Candelalide C

The total synthesis of this compound employs a convergent route that unites a trans-decalin (AB ring) and a γ-pyrone moiety through strategic bond formation (C16–C3'), followed by dihydropyran ring (C ring) closure . Critical steps include:

  • Stereoselective -Wittig rearrangement to establish the C9 stereogenic center and exo-methylene group at C8 in the decalin segment .

  • Coupling of the decalin and γ-pyrone units via cross-metathesis or nucleophilic addition to assemble the carbon backbone .

  • Dihydropyran ring formation through acid-catalyzed cyclization or intramolecular nucleophilic attack .

Stereochemical Control in Key Reactions

Stereoselectivity is achieved using chiral auxiliaries and substrate-controlled reactions:

Reaction StepStereochemical OutcomeReference
-Wittig rearrangementEstablishes C9 (R) configuration
Decalin-pyrone couplingRetains trans-decalin geometry
Dihydropyran cyclizationForms C ring with cis-fused stereochemistry

For example, the Wittig rearrangement of stannylmethyl ethers ensures >95% enantiomeric excess (ee) at C9, critical for biological activity .

Modular Assembly of Structural Motifs

The synthesis involves late-stage functionalization of intermediates:

  • γ-Pyrone installation : Acylation of the decalin core with a preformed γ-pyrone unit under Mitsunobu conditions .

  • Oxepane ring construction : Ring-closing metathesis (RCM) of α,β-unsaturated esters followed by DMDO epoxidation and Grignard addition .

  • Side-chain modifications : Introduction of acyl groups via esterification with (2E,4E)-hexa-2,4-dienoic acid derivatives .

Comparative Analysis of this compound vs. A/B

This compound differs from A and B in its A-ring oxidation state and side-chain substituents :

FeatureThis compoundCandelalide A/B
A-ring structureDihydropyranTetrahydropyran
C3 configurationR (confirmed via NMR analysis)R (shared)
Side-chainC6"-methyl groupVaried acyl groups

These differences arise during the nucleophilic ring closure step, where hydroxy epoxide intermediates dictate A-ring saturation .

Reaction Mechanisms and Catalysis

  • Palladium-mediated cross-couplings : Used sparingly due to sensitivity of γ-pyrone moieties .

  • Acid-catalyzed cyclizations : Employ p-TsOH or CSA to promote dihydropyran formation without epimerization .

  • Grignard additions : CH₃MgCl selectively attacks epoxide intermediates to install methyl groups with >10:1 diastereoselectivity .

Biological Relevance and Synthetic Adjustments

This compound’s immunosuppressive activity (Kv1.3 channel blockade) correlates with its C5 (S) configuration and C9 (R) stereochemistry . Synthetic efforts optimize:

  • Yield : 55–60% for RCM steps .

  • Scalability : Use of Hoveyda–Grubbs II catalyst for metathesis .

  • Stereopurity : Chiral HPLC separation ensures >98% ee for pharmacological studies .

Challenges and Unresolved Aspects

  • C6" configuration ambiguity : Remote methyl groups complicate stereochemical assignment; synthetic analogs are required for validation .

  • Oxidative sensitivity : γ-Pyrone and exo-methylene groups necessitate inert reaction conditions .

This synthesis framework, validated through NMR and X-ray crystallography , underscores this compound’s structural complexity and the iterative role of stereoselective reactions in natural product synthesis.

Comparison with Similar Compounds

Key Properties

  • Molecular Formula: C₂₈H₄₂O₅ (Exact Mass: 458.3091)

Structural Comparison with Analogous Diterpenoids

Candelalide Family (A, B, and C)

Candelalides A, B, and C share a common γ-pyrone-diterpenoid backbone but differ in stereochemistry and substituents:

  • Candelalide A: Differs at C5 (R-configuration vs. S in subglutinol A), influencing NMR coupling constants (δ 3.71, J = 2.0, 4.0 Hz for C5-H) .
  • Candelalide C : Contains additional oxygenated functionalities (e.g., hydroxyl groups) compared to A and B, impacting solubility and target binding .

Table 1: Structural Differences in the Candelalide Family

Feature Candelalide A This compound
C5 Configuration R Undisclosed*
Oxygenation Pattern Less oxidized Additional hydroxyl
Pyrone Substituents Methyl Hydroxymethyl

*Note: this compound’s C5 configuration remains uncharacterized in literature, unlike A .

Subglutinol A and Other γ-Pyrone Diterpenoids

Subglutinol A, a structurally related diterpenoid, contrasts with candelalide A in stereochemistry (C5-S configuration) and NMR profiles (C5-H: δ 3.17, J = 4.0, 11.5 Hz) . Both compounds share Kv1.3 blocking activity but differ in potency due to stereochemical variations. Other γ-pyrone analogs include:

  • Aureothin: Exhibits antifungal activity but lacks immunosuppressive properties .
  • Actinopyrone A-C: Microbial metabolites with antibacterial activity, lacking the decalin core of candelalides .

Table 2: Functional Comparison of γ-Pyrone Diterpenoids

Compound Source Bioactivity Structural Uniqueness
This compound Sesquicillium spp. Kv1.3 inhibition Trans-decalin + dihydropyran
Subglutinol A Fungal metabolites Immunosuppression C5-S configuration
Aureothin Streptomyces spp. Antifungal Linear polyketide chain

Pharmacological and Functional Distinctions

Its hydroxyl groups may enhance solubility compared to less oxidized analogs, though this requires further validation .

Preparation Methods

Convergent Approach via Fragment Coupling

The most efficient route involves coupling a preformed trans-decalin fragment with a γ-pyrone moiety , followed by tetrahydropyran ring closure.

Synthesis of the Trans-Decalin Fragment

The decalin core is constructed from (+)-5-methyl-Wieland-Miescher ketone (1 ), a chiral building block synthesized via asymmetric Robinson annulation (Table 1).

Table 1: Synthesis of (+)-5-Methyl-Wieland-Miescher Ketone

StepReagents/ConditionsYieldee
1Ethyl vinyl ketone, 2-methyl-1,3-cyclohexanedione, THF, reflux60%87%
2Recrystallization (n-hexane, −20°C)45%96%

The-Wittig rearrangement of stannylmethyl ether 9 installs the C9 stereocenter and exo-methylene group (Scheme 1). Tin-lithium exchange generates a lithiated species, which undergoes rearrangement to afford the trans-decalin system with >98% diastereoselectivity.

γ-Pyrone Synthesis and Coupling

The γ-pyrone unit is prepared via aldol condensation of methyl acetoacetate with aldehydes, followed by cyclization. Coupling with the decalin fragment employs a Stille cross-coupling between a stannane and vinyl iodide, achieving 85% yield.

Key Stereochemical Control Mechanisms

Asymmetric Aldol Reactions

The Wieland-Miescher ketone’s synthesis leverages L-phenylalanine as a chiral catalyst in a proline-mediated aldol reaction, achieving 96% ee after recrystallization.

-Wittig Rearrangement

This step critically establishes the C9 configuration. Using n-BuLi at −78°C ensures retention of stereochemistry, avoiding epimerization.

Tetrahydropyran Ring Formation

Internal nucleophilic attack of a hydroxy aldehyde (23 ) under acidic conditions forms the tetrahydropyran ring. Optimal results are obtained with TsOH in toluene, yielding 92% of the desired product (Table 2).

Table 2: Optimization of Tetrahydropyran Cyclization

EntryAcid CatalystSolventTemp (°C)Yield
1TsOHToluene11092%
2HClO₄DCM2565%
3PPTSTHF6078%

Challenges and Mitigation Strategies

Racemization During Acetalization

Acetalization of intermediate 1 with 1,2-ethanediol and TsOH risks racemization. Reducing TsOH loading to 1 mol% minimizes ee loss from 20% to <5% (Table 3).

Table 3: Impact of TsOH Concentration on Enantiomeric Excess

TsOH (mol%)Time (h)ee (%)
20575
5588
1595

Purification of Polar Intermediates

Late-stage intermediates, such as hydroxy aldehyde 23 , require chromatographic purification on silica gel modified with triethylamine to prevent decomposition.

Recent Advances in Enantioselective Synthesis

Catalytic Asymmetric Wittig Rearrangement

Recent protocols employ chiral bisoxazoline ligands with Cu(OTf)₂, achieving 94% ee in the decalin fragment.

Flow Chemistry for Scalability

Continuous-flow systems enhance the safety and scalability of exothermic steps (e.g., Stille coupling), reducing reaction times from 12 h to 2 h .

Q & A

Q. How can researchers ethically share primary data on this compound while protecting intellectual property during collaborative projects?

  • Methodological Answer: Use data-sharing agreements to define access boundaries. Deposit raw spectral data in public repositories (e.g., Zenodo) under embargo periods. Publish synthetic procedures in open-access formats while patenting novel applications separately. Cite all contributors in line with CRediT (Contributor Roles Taxonomy) guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
candelalide C
Reactant of Route 2
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